Evodia rutaecarpa secondary metabolite Evodol
Evodia rutaecarpa secondary metabolite Evodol
An In-depth Technical Guide to the Secondary Metabolite Evodol
Executive Summary
Evodol is a limonoid-class natural product isolated from the fruits of Evodia rutaecarpa (now classified as Tetradium ruticarpum).[1][2] This compound has garnered scientific interest due to its distinct bioactive properties, including anti-inflammatory and larvicidal effects.[1][3] Notably, Evodol has been identified as a mechanism-based inactivator of cytochrome P450 3A (CYP3A), a crucial enzyme in drug metabolism.[4] This action highlights its potential for therapeutic applications while also indicating a significant risk for drug-drug interactions. This document provides a comprehensive technical overview of Evodol, detailing its chemical properties, extraction methods, pharmacological activities, and underlying mechanisms of action, tailored for researchers and drug development professionals.
Introduction to Evodol
Evodol is a structurally complex triterpenoid isolated from Evodia rutaecarpa (Juss.) Benth, a plant used in traditional Chinese medicine.[1] It belongs to the limonoid family of phytochemicals, which are known for their wide range of biological activities.[2]
Chemical and Physical Properties
Evodol's molecular structure contributes to its biological activity.[5] Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈O₉ | [] |
| Molecular Weight | 484.5 g/mol | [2][] |
| CAS Number | 22318-10-1 | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Classification | Limonoid, Triterpenoid | [1][2][] |
Isolation and Purification
The extraction of Evodol from its natural source, the dried fruits of Evodia rutaecarpa, follows standard phytochemical isolation protocols.[2] The general workflow involves solvent extraction followed by chromatographic purification.
Caption: General workflow for the extraction and isolation of Evodol.
Experimental Protocol: Extraction and Isolation
A detailed protocol for isolating Evodol involves the following steps:
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Preparation of Plant Material : The dried and nearly ripe fruits of Evodia rutaecarpa are ground into a fine powder to increase the surface area for solvent penetration.[2]
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Solvent Extraction : The powdered material is subjected to extraction using an organic solvent such as methanol or ethanol, often with heating or sonication to improve efficiency.[2][7] This step dissolves Evodol and other metabolites from the plant matrix.
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Concentration : The resulting solvent mixture is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.[7]
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Chromatographic Purification : The crude extract is then subjected to one or more stages of chromatography (e.g., silica gel column chromatography) to separate Evodol from other co-extracted compounds.[2] Fractions are collected and analyzed (e.g., by TLC or HPLC), and those containing pure Evodol are combined and concentrated to yield the final product.[8]
Pharmacological Profile and Quantitative Data
Evodol exhibits several distinct biological activities, with quantitative data available for its larvicidal effects and enzyme inhibition.
Anti-inflammatory Activity
Evodol demonstrates anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][3] NO is a key mediator in the inflammatory process, and its inhibition is a common target for anti-inflammatory drug discovery.
Larvicidal Activity
Evodol possesses potent larvicidal activity against the Asian tiger mosquito, Aedes albopictus, a significant vector for various diseases.[1] This suggests its potential application in pest control.
Enzyme Inactivation
A critical finding for drug development professionals is that Evodol acts as a mechanism-based inactivator of cytochrome P450 3A (CYP3A).[4] CYP3A enzymes are responsible for the metabolism of a large percentage of clinical drugs, and their irreversible inactivation can lead to significant drug-drug interactions and toxicity.
Summary of Quantitative Data
Table 1: Bioactivity of Evodol
| Activity Type | Target Organism/Cell Line | Metric | Value | Reference |
|---|---|---|---|---|
| Larvicidal | Aedes albopictus | LC₅₀ | 32.43 µg/mL | [1][3] |
| Anti-inflammatory | RAW264.7 Macrophages | - | Inhibits NO Production |[1] |
Table 2: CYP3A Inactivation Kinetics of Evodol
| CYP3A Substrate | Kinetic Parameter | Value | Reference |
|---|---|---|---|
| Midazolam | Kᵢ | 5.1 µM | [4] |
| kᵢₙₐ꜀ₜ | 0.028 min⁻¹ | [4] | |
| Testosterone | Kᵢ | 3.0 µM | [4] |
| | kᵢₙₐ꜀ₜ | 0.022 min⁻¹ |[4] |
Mechanisms of Action and Signaling Pathways
Inhibition of LPS-Induced Nitric Oxide Production
In macrophages, bacterial lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that involves adaptor proteins like MyD88. This leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme then produces large amounts of NO, a key inflammatory mediator. Evodol's anti-inflammatory effect stems from its ability to inhibit this NO production.[1]
Caption: Evodol inhibits inflammation by suppressing nitric oxide (NO) production.
Mechanism-Based Inactivation of CYP3A
Evodol undergoes bioactivation by CYP3A enzymes into a reactive intermediate.[4] This intermediate, believed to be a cis-butene-1,4-dial derived from the furan ring of Evodol, then forms a covalent bond with the CYP3A protein. This covalent adduction results in the irreversible inactivation of the enzyme, preventing it from metabolizing other substrates.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Evodol | 22318-10-1 [smolecule.com]
- 3. Evodol | axonscientific.com [axonscientific.com]
- 4. Mechanism-based inactivation of cytochrome P450 3A by evodol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 22318-10-1: Evodol | CymitQuimica [cymitquimica.com]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
